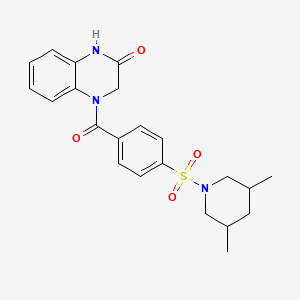

4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one

Description

This compound belongs to the 3,4-dihydroquinoxalin-2(1H)-one class, characterized by a bicyclic structure combining a benzene ring fused with a partially saturated six-membered ring containing two nitrogen atoms. The specific substitution pattern includes a 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl group at the 4-position of the dihydroquinoxalinone core.

The compound’s synthesis likely involves sequential sulfonation of benzoyl intermediates followed by coupling with 3,5-dimethylpiperidine, as inferred from analogous sulfonyl-containing benzimidazole derivatives described in the literature .

Properties

IUPAC Name |

4-[4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzoyl]-1,3-dihydroquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O4S/c1-15-11-16(2)13-24(12-15)30(28,29)18-9-7-17(8-10-18)22(27)25-14-21(26)23-19-5-3-4-6-20(19)25/h3-10,15-16H,11-14H2,1-2H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXWAWKOULDSGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N3CC(=O)NC4=CC=CC=C43)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps:

Formation of the Quinoxaline Core: This can be achieved through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

Introduction of the Benzoyl Group: The quinoxaline intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine.

Attachment of the Sulfonyl Group: The benzoyl-substituted quinoxaline is further reacted with a sulfonyl chloride derivative, often in the presence of a base like pyridine.

Incorporation of the Piperidine Moiety: Finally, the sulfonylated intermediate is reacted with 3,5-dimethylpiperidine under suitable conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

Reduction: Reduction of the quinoxaline core can yield dihydroquinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

Oxidation: N-oxides of the piperidine moiety.

Reduction: Dihydroquinoxaline derivatives.

Substitution: Various substituted sulfonyl derivatives.

Scientific Research Applications

4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor due to its quinoxaline core.

Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoxaline core can intercalate with DNA, inhibiting the replication of cancer cells. The sulfonyl group enhances its binding affinity to target proteins, leading to the inhibition of enzymatic activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with the target molecule:

Key Differences and Implications

Core Heterocycle: The target compound’s dihydroquinoxalinone core differs from benzimidazole (e.g., ) or triazinone (e.g., ) scaffolds.

Substituent Effects :

- The sulfonylbenzoyl-piperidine group in the target compound introduces steric bulk and polarity compared to simpler substituents like benzyl (in ) or diethylglycyl (in ). This may enhance solubility but reduce membrane permeability.

- The 3,5-dimethylpiperidine moiety contrasts with morpholine (in ) or unmodified piperidine (in ), altering basicity and hydrogen-bonding capacity.

Synthetic Complexity: The target compound’s synthesis likely requires multi-step functionalization (sulfonation, coupling), similar to benzimidazole derivatives in . In contrast, 4-benzyl-dihydroquinoxalinone is synthesized via simpler alkylation routes.

Biological Activity: While direct data for the target compound are lacking, analogues like the triazinone show anticancer activity, suggesting that the dihydroquinoxalinone core with sulfonyl-piperidine substitutions could target similar pathways (e.g., kinase inhibition).

Physicochemical and Spectroscopic Comparisons

1H-NMR Profiles :

- The target compound’s piperidine methyl groups (δ ~2.2 ppm) and sulfonyl-linked aromatic protons (δ ~7.8–8.2 ppm) differ from benzyl-substituted analogues (δ ~7.2–7.3 ppm for benzyl protons in ).

- Benzimidazole derivatives (e.g., ) show distinct downfield shifts for sulfonyl-linked protons (δ ~7.8–8.1 ppm), aligning with the target compound’s electronic environment .

Solubility :

- The sulfonyl group in the target compound likely improves aqueous solubility compared to 4-benzyl derivatives . However, the hydrophobic 3,5-dimethylpiperidine may offset this advantage relative to diethylglycyl-substituted analogues .

Biological Activity

The compound 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one is a derivative of the quinoxalinone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoxalinone core and a piperidine moiety. Its molecular formula is with a molecular weight of approximately 366.45 g/mol. The presence of the sulfonyl group enhances its solubility and biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

- Formation of the Quinoxalinone Core : Utilizing 1,2-phenylenediamine as a starting material, the quinoxalinone structure is formed through cyclization reactions.

- Introduction of the Piperidine and Sulfonyl Groups : The piperidine ring is introduced via nucleophilic substitution reactions, followed by sulfonation to yield the final product.

Antimicrobial Activity

Research has demonstrated that derivatives of 3,4-dihydroquinoxalin-2(1H)-one exhibit significant antimicrobial properties. In a study evaluating various derivatives, compounds similar to the target molecule showed:

- Effective inhibition against Gram-positive and Gram-negative bacteria : For example, some derivatives displayed zones of inhibition ranging from 15 mm to 20 mm against Staphylococcus aureus and Escherichia coli .

| Compound | Zone of Inhibition (mm) | Bacteria Tested |

|---|---|---|

| 5a | 18 | E. coli |

| 5b | 19 | P. aeruginosa |

| 5i | 20 | S. aureus |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies indicated that derivatives with similar structures can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Other Biological Activities

In addition to antimicrobial and anticancer effects, quinoxalinone derivatives have been investigated for:

- Antioxidant activity : Exhibiting free radical scavenging properties.

- Antitumor effects : Targeting specific pathways involved in tumor growth.

- Neuroprotective effects : Some studies suggest potential applications in neurodegenerative diseases by inhibiting acetylcholinesterase (AChE) .

Case Studies

- Antibacterial Screening : A study conducted on various synthesized derivatives found that compound 5i exhibited potent activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

- Anticancer Evaluation : Research involving cell viability assays demonstrated that certain derivatives significantly reduced viability in breast cancer cell lines compared to controls, indicating their potential as chemotherapeutic agents .

Q & A

Q. What are the recommended synthetic routes for preparing 4-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzoyl)-3,4-dihydroquinoxalin-2(1H)-one?

The synthesis typically involves multi-step reactions, leveraging heterocyclic coupling and sulfonylation. A common approach includes:

- Step 1 : Formation of the 3,4-dihydroquinoxalin-2(1H)-one core via condensation of glyoxalic acid derivatives with o-phenylenediamine under acidic conditions .

- Step 2 : Sulfonylation of the benzoyl intermediate using 3,5-dimethylpiperidine sulfonyl chloride in the presence of a base (e.g., NaH) in DMF .

- Step 3 : Purification via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) and recrystallization from ethanol.

Key reagents: Ethyl glyoxalate, NaCNBH₃ for reductive amination, and Pd(PPh₃)₄ for Suzuki coupling in related analogs .

Q. How can the purity and structural integrity of this compound be validated?

- HPLC-UV/MS : Use a C18 column with a mobile phase of methanol/buffer (e.g., pH 4.6 sodium acetate and 1-octanesulfonate) at 65:35 ratio, monitoring at 254 nm .

- NMR : Confirm the presence of key protons (e.g., dihydroquinoxalinone NH at δ 5.33–5.52 ppm, piperidinyl methyl groups at δ 1.35–1.50 ppm) .

- Elemental analysis : Validate C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or MS adducts)?

- Case study : If piperidinyl methyl protons (expected as a singlet) split into multiplets, consider dynamic rotational isomerism due to restricted rotation around the sulfonyl group. Use variable-temperature NMR (VT-NMR) to confirm .

- MS adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) are common. Use high-resolution MS (HRMS) with ESI+ to distinguish isotopic patterns and confirm molecular formula .

Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?

- Co-solvent systems : Use DMSO/PBS (≤1% DMSO) or cyclodextrin inclusion complexes (e.g., hydroxypropyl-β-cyclodextrin) to enhance aqueous solubility .

- pH adjustment : The sulfonyl group’s pKa (~1.5) allows solubility in mildly acidic buffers (pH 4–6), but avoid extremes to prevent hydrolysis .

Q. How to design a stability study for this compound under physiological conditions?

- Experimental design :

- Matrix : Simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C.

- Sampling : Analyze aliquots at 0, 6, 24, 48 h via HPLC-UV.

- Degradation products : Monitor for sulfonamide hydrolysis (retention time shift) or quinoxalinone ring oxidation (new UV peaks) .

Data Contradiction and Mechanistic Analysis

Q. How to interpret conflicting results in target-binding assays (e.g., low nM IC₅₀ in vitro vs. μM efficacy in cellular models)?

- Possible factors :

- Membrane permeability : Use Caco-2 assays or logP calculations (predicted ~3.2) to assess passive diffusion limitations.

- Protein binding : Measure plasma protein binding via equilibrium dialysis; >95% binding reduces free drug concentration .

- Mitigation : Synthesize prodrugs (e.g., ester derivatives) to improve cellular uptake .

Q. How to address discrepancies between computational docking predictions and experimental binding data?

- Re-evaluate parameters :

Environmental and Safety Considerations

Q. What methodologies assess the environmental impact of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.